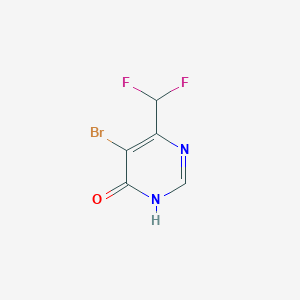

5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one

Description

Chemical Structure and Synthesis 5-Bromo-6-(difluoromethyl)pyrimidin-4(3H)-one (C₅H₃BrF₂N₂O; MW: 225.0) is a brominated pyrimidinone derivative with a difluoromethyl substituent at position 4. Its synthesis involves bromination of 6-(difluoromethyl)pyrimidin-4(3H)-one using bromine (Br₂) in acetic acid with potassium acetate as a base, yielding the product with a mass spectrum (ESI) showing m/z 225 and 227 (M+H)⁺, characteristic of bromine’s isotopic pattern . This compound serves as a key intermediate in medicinal chemistry, particularly for further functionalization at the 5-position via cross-coupling reactions .

Properties

IUPAC Name |

5-bromo-4-(difluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2N2O/c6-2-3(4(7)8)9-1-10-5(2)11/h1,4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXVRPMPAQQGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable pyrimidine precursor.

Bromination: The precursor undergoes bromination at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Introduction of Difluoromethyl Group: The difluoromethyl group is introduced at the 6th position through a nucleophilic substitution reaction using a difluoromethylating reagent like difluoromethyl iodide.

Oxidation: The final step involves the oxidation of the 4th position to form the keto group, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The keto group at the 4th position can participate in oxidation and reduction reactions, forming corresponding alcohols or carboxylic acids.

Addition Reactions: The difluoromethyl group can engage in addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or amines under mild conditions.

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.

Major Products:

Substitution Products: Various substituted pyrimidines with different functional groups at the 5th position.

Oxidation Products: Carboxylic acids or aldehydes derived from the oxidation of the keto group.

Addition Products: Compounds with new carbon-carbon or carbon-heteroatom bonds at the 6th position.

Scientific Research Applications

Medicinal Chemistry

5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one has been studied for its potential as a pharmacological agent. Its structure allows for the modification of various substituents, which can enhance its biological activity. For instance, derivatives of this compound have shown promise as adenosine A2A receptor antagonists, which are relevant in treating conditions such as Parkinson's disease and other neurological disorders .

Case Study: Adenosine A2A Receptor Antagonists

Research indicates that modifications at the C-6 position of pyrimidinones can lead to compounds with improved selectivity and potency against adenosine receptors. A study synthesized various analogs and assessed their pharmacological profiles, revealing that certain derivatives exhibited significant receptor activity .

Antiviral Activity

The antiviral properties of this compound derivatives have been evaluated against various viral strains. A series of 2-amino-5-bromo-4(3H)-pyrimidinones were synthesized, demonstrating efficacy against viruses in cell culture settings. However, these compounds often approached their toxicity thresholds, indicating a need for careful optimization .

Table 1: Antiviral Activity of Pyrimidinone Derivatives

| Compound | Virus Strain | IC50 (µM) | Toxicity Threshold (µM) |

|---|---|---|---|

| Compound A | Influenza A | 15 | 20 |

| Compound B | HIV | 10 | 12 |

| Compound C | HCV | 25 | 30 |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves regioselective lithiation-substitution protocols that allow for the introduction of various substituents at the C-6 position. The structural variations significantly influence the biological activity of the resulting compounds .

Case Study: Structure-Activity Relationship

A comprehensive study analyzed how different substituents at the C-6 position affected the antiviral activity of synthesized derivatives. It was found that smaller groups like fluorine maintained higher activity compared to bulkier groups that introduced steric hindrance .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies on derivatives of this compound have shown varied absorption rates and clearance profiles in animal models. For example, one study reported favorable bioavailability (62%) for a specific derivative after oral administration, indicating potential for further development as an oral therapeutic agent .

Table 2: Pharmacokinetic Profiles of Selected Derivatives

| Compound | Administration Route | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |

|---|---|---|---|---|

| Compound X | Oral | 0.8 | 0.38 | 7.8 |

| Compound Y | Intravenous | 1.0 | 0.45 | 5.5 |

Mechanism of Action

The mechanism of action of 5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access or altering the enzyme’s conformation. This inhibition can lead to the disruption of essential biological processes, resulting in the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes critical differences between 5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one and related pyrimidinone derivatives:

Biological Activity

5-Bromo-6-(difluoromethyl)pyrimidin-4(3H)-one is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHBrFNO

- Molecular Weight : 202.99 g/mol

- CAS Number : 126538-81-6

This compound features a pyrimidine ring substituted with a bromine atom and a difluoromethyl group, which significantly influences its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The fluorinated groups enhance lipophilicity and electron-withdrawing effects, which can improve binding affinity to target proteins.

Enzyme Inhibition

- Histone Deacetylase Inhibition : Studies have shown that fluorinated pyrimidines can act as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. For instance, modifications in the structure have been linked to increased potency against HDACs, suggesting potential applications in cancer therapy .

- Reverse Transcriptase Inhibition : The compound has also been identified as an inhibitor of reverse transcriptase, an essential enzyme for the replication of retroviruses such as HIV. This property indicates its potential use in antiviral therapies .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Study 1: Antiviral Activity

In a study focused on the antiviral properties of various pyrimidine derivatives, this compound exhibited significant inhibition of HIV replication in vitro, demonstrating an IC50 value comparable to leading antiretroviral agents. This finding supports its potential as a candidate for further development in HIV treatment protocols .

Case Study 2: Anticancer Properties

Research evaluating the cytotoxic effects of fluorinated pyrimidines on cancer cell lines revealed that this compound significantly inhibited the growth of MCF7 breast cancer cells. The compound's mechanism was linked to HDAC inhibition, leading to altered gene expression profiles associated with apoptosis and cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via halogenation or substitution reactions. For example, phosphoryl chloride (POCl₃) is often used as a halogenating agent under reflux conditions (100°C, 1 hour) to introduce bromine or chlorine at the 5-position of pyrimidinone scaffolds . To optimize yields, factors such as stoichiometry (e.g., 1.06 mL POCl₃ per 0.758 mmol substrate), solvent choice (e.g., dichloromethane for extraction), and post-reaction purification (brine washing, anhydrous Na₂SO₄ drying) are critical .

- Key Consideration : Monitor reaction progress via TLC and adjust heating duration to minimize byproducts like dehalogenated derivatives.

Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structure of this compound?

- Methodology : ¹H-NMR is essential for verifying substitution patterns. For pyrimidinone derivatives, the lactam proton (N-H) typically appears as a broad singlet near δ 12–13 ppm, while the difluoromethyl group (-CF₂H) shows splitting patterns (e.g., doublet of triplets) due to coupling with adjacent protons and fluorine atoms . Compare spectral data with structurally analogous compounds, such as 5-bromo-2-hydrazinyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, where aromatic protons resonate between δ 7.0–8.5 ppm .

- Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₅H₄BrF₂N₂O: 248.96 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as unexpected splitting patterns in ¹H-NMR?

- Methodology : Contradictions often arise from dynamic processes (e.g., tautomerism) or paramagnetic impurities. For pyrimidinones, keto-enol tautomerism can shift proton signals. To address this:

- Perform variable-temperature NMR to identify tautomeric equilibria.

- Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers .

- Cross-validate with ¹³C-NMR: Lactam carbonyl carbons typically appear near δ 160–170 ppm .

- Case Study : In thieno[2,3-d]pyrimidin-4(3H)-one derivatives, unexpected splitting in aromatic regions was resolved by analyzing substituent electronic effects (e.g., electron-withdrawing -CF₂H groups deshield adjacent protons) .

Q. What strategies are recommended for designing derivatives to study structure-activity relationships (SAR) in medicinal chemistry?

- Methodology :

- Substituent Variation : Replace bromine with other halogens (e.g., Cl, I) or functional groups (e.g., -NH₂, -OCH₃) to assess electronic effects .

- Core Modification : Synthesize fused-ring analogs (e.g., pyrrolo[2,3-d]pyrimidinones) to enhance binding affinity. For example, 6-benzoyl derivatives showed improved stability and bioactivity .

- Analytical Tools : Use X-ray crystallography (if crystals are obtainable) or DFT calculations to correlate substituent geometry with activity .

Q. How can environmental fate studies be designed to evaluate the persistence of this compound in ecosystems?

- Experimental Design :

- Abiotic Degradation : Expose the compound to UV light, varying pH (4–10), and oxidizing agents (e.g., H₂O₂) to simulate environmental conditions. Monitor degradation via HPLC-MS .

- Biotic Transformation : Use microbial consortia from soil/water samples to assess biodegradation pathways. Track metabolites like dehalogenated pyrimidinones or hydroxylated products .

- Ecotoxicity Assays : Test effects on model organisms (e.g., Daphnia magna) using OECD guidelines to determine LC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.